molecular formula C21H25ClN2O3S B11345409 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11345409
M. Wt: 421.0 g/mol
InChI Key: WDSURGICMIBFOF-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, using methanesulfonyl chloride and a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-ACETAMIDE: Similar structure but with an acetamide group instead of a carboxamide group.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-7-8-20(16(2)13-15)23-21(25)17-9-11-24(12-10-17)28(26,27)14-18-5-3-4-6-19(18)22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

WDSURGICMIBFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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